molecular formula C10H15NO4S4 B12123718 1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Cat. No.: B12123718
M. Wt: 341.5 g/mol
InChI Key: HYXGXPXNFWQTCK-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a complex organic compound featuring sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with a suitable carbamodithioate precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen atoms, potentially converting the sulfone groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions or other nucleophilic sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxido-2,3-dihydrothiophene: A simpler analog that lacks the carbamodithioate group.

    Tetrahydrothiophene-1,1-dioxide: Another related compound with similar sulfur-oxygen functionalities.

    Carbamodithioates: A broader class of compounds that share the carbamodithioate functional group.

Uniqueness

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is unique due to the combination of its sulfur-oxygen framework and the carbamodithioate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO4S4

Molecular Weight

341.5 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

InChI

InChI=1S/C10H15NO4S4/c1-11(8-2-4-18(12,13)6-8)10(16)17-9-3-5-19(14,15)7-9/h3,5,8-9H,2,4,6-7H2,1H3

InChI Key

HYXGXPXNFWQTCK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SC2CS(=O)(=O)C=C2

Origin of Product

United States

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